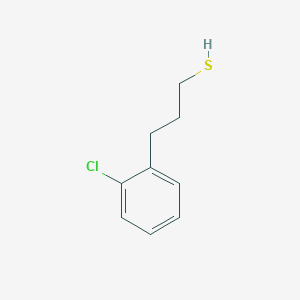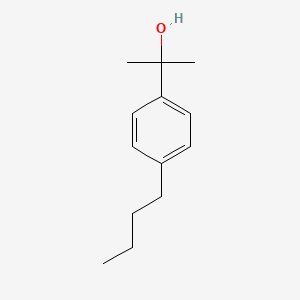
2-(3,4-Dichlorophenyl)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)ethanethiol is an organic compound characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and an ethanethiol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-dichlorobenzene as the starting material.
Reaction Steps: The process involves the following steps:
Halogenation: Chlorination of benzene to produce 3,4-dichlorobenzene.
Thiolation: Introduction of the ethanethiol group through a substitution reaction.
Reaction Conditions: The halogenation step requires a chlorinating agent such as chlorine gas or thionyl chloride, and the thiolation step involves the use of ethanethiol in the presence of a suitable catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Process: Some production facilities may use a continuous process to increase efficiency and output.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding disulfide or sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of 2-(3,4-dichlorophenyl)ethanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide or amines can be used for substitution reactions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation.
Alcohols: Produced from reduction reactions.
科学的研究の応用
2-(3,4-Dichlorophenyl)ethanethiol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the manufacture of herbicides and other agrochemicals.
作用機序
The mechanism by which 2-(3,4-Dichlorophenyl)ethanethiol exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The thiol group can bind to metal ions or other reactive species, influencing biological processes.
Pathways Involved: The compound may interfere with enzymatic reactions or signaling pathways, leading to its biological effects.
類似化合物との比較
2-(3,4-Dichlorophenyl)ethanethiol is compared with other similar compounds to highlight its uniqueness:
2-(2,4-Dichlorophenyl)ethanethiol: Similar structure but different positioning of chlorine atoms.
2-(3,4-Dichlorophenyl)ethanol: Similar phenyl ring but with an alcohol group instead of a thiol group.
2,4-Dichlorophenol: A related compound with a hydroxyl group instead of the ethanethiol group.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLFYURUBRDFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCS)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














